Product packaging for Bis(2-phenoxyethyl)ether(Cat. No.:CAS No. 622-87-7)

Bis(2-phenoxyethyl)ether

Cat. No.: B165868
CAS No.: 622-87-7
M. Wt: 258.31 g/mol
InChI Key: PICKZMGDVSSGSC-UHFFFAOYSA-N
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Description

Bis(2-phenoxyethyl)ether, with the molecular formula C16H18O3, is a chemical compound of interest in research and development . It is systematically named as 2-(2-phenoxyethoxy)ethoxybenzene and can be identified by its SMILES notation, C1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2, which defines its specific structure . Researchers can utilize this compound as a potential specialty solvent or intermediate in the development of novel organic synthesis methodologies. Its molecular structure, featuring two phenoxyethyl groups linked by an ether chain, suggests potential utility in applications such as polymer synthesis, ligand design, or as a component in specialized reaction media, similar to the uses of related ethers like bis(2-butoxyethyl) ether in metal-free oxidation systems and bis(2-methoxyethyl)ether in constructing heterocycles . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O3 B165868 Bis(2-phenoxyethyl)ether CAS No. 622-87-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenoxyethoxy)ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H18O3/c1-3-7-15(8-4-1)18-13-11-17-12-14-19-16-9-5-2-6-10-16/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICKZMGDVSSGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278256
Record name Bis(2-phenoxyethyl)ether
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Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-87-7
Record name 1,1′-[Oxybis(2,1-ethanediyloxy)]bis[benzene]
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Record name Bis(2-phenoxyethyl)ether
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Synthetic Pathways and Mechanistic Investigations

Established and Emerging Synthetic Routes for Bis(2-phenoxyethyl)ether

The formation of this compound is primarily achieved through etherification reactions, with ongoing research focusing on more efficient and environmentally friendly catalytic approaches.

Etherification Reactions in the Synthesis of Phenoxyethyl Ethers

Etherification, a fundamental reaction in organic chemistry, is central to the synthesis of phenoxyethyl ethers. One common method involves the Williamson ether synthesis, a two-step process that begins with the formation of an alkoxide followed by its reaction with an alkyl halide. smolecule.com This can be optimized using phase-transfer catalysts to improve reaction rates in biphasic systems. smolecule.com Another approach is the acid-catalyzed condensation of phenolic precursors with alkylating agents like butanol or alkyl halides. smolecule.com Iron-catalyzed etherification and transetherification reactions of alcohols have also been explored, offering a method for creating symmetrical and unsymmetrical ethers. acs.org

Role of Precursor Compounds in Bis-Ether Synthesis (e.g., 2-Phenoxyethanol)

2-Phenoxyethanol (B1175444) is a key precursor in the synthesis of this compound. rsc.orgresearchgate.net It can be synthesized through the reaction of phenol (B47542) with ethylene (B1197577) carbonate, often in a solventless and heterogeneously catalyzed process. rsc.orgresearchgate.net The basicity of 2-phenoxyethanol is higher than that of phenol, which can lead to an autocatalytic effect during the synthesis. rsc.orgresearchgate.net The reaction of 2-phenoxyethanol with other reagents, such as butylation using 1-bromobutane, can lead to the formation of other ethers. smolecule.com

Catalytic Approaches in this compound Synthesis (e.g., Heterogeneous Catalysis with Na-mordenite)

Catalytic methods play a significant role in the synthesis of this compound and its precursors. Heterogeneous catalysts, such as Na-mordenite, are used in the solvent-free synthesis of 2-phenoxyethanol from phenol and ethylene carbonate. rsc.orgresearchgate.net This approach is presented as an alternative to the industrial process that uses ethylene oxide under homogeneous basic conditions. rsc.orgresearchgate.net Research has shown that using Na-mordenite can lead to high selectivity for 2-phenoxyethanol. rsc.orgresearchgate.net Post-treatment of commercial Na-mordenite can minimize deactivation and sodium leaching, further enhancing the catalyst's performance. rsc.orgrsc.org Other catalytic systems, including calcined hydrotalcite, have also been investigated for the hydroxyalkoxylation of phenol, demonstrating high conversion rates. researchgate.net

Side Reactions and By-product Formation in Bis-Ether Synthesis (e.g., Bis(2-phenoxyethyl)carbonate)

The synthesis of this compound is often accompanied by the formation of side products. A notable by-product in the synthesis of 2-phenoxyethanol from phenol and ethylene carbonate is bis(2-phenoxyethyl)carbonate (BPEC). rsc.orgresearchgate.net The yield of BPEC can be significant, reaching 10-15% at complete phenol conversion. rsc.org However, BPEC can be hydrolyzed to yield 2-phenoxyethanol, making it a convertible intermediate rather than a waste product. rsc.orgresearchgate.net Other by-products that can form, though typically in smaller amounts, include 2-(2-phenoxyethoxy)ethanol (B93071) (DPE) and 2-(2-(2-phenoxyethoxy)ethoxy)ethanol (TPE). rsc.org The formation of these di- and tri-hydroxyethylated compounds is more prevalent when a large excess of ethylene carbonate is used. rsc.org

CatalystReactantsDesired ProductMajor By-productSelectivity to Desired ProductSelectivity to By-product
Na-mordenitePhenol, Ethylene Carbonate2-PhenoxyethanolBis(2-phenoxyethyl)carbonate82% (at total phenol conversion)15%

This interactive table summarizes the catalytic synthesis of 2-phenoxyethanol, highlighting the selectivity towards the desired product and the main by-product.

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy provides information about the chemical environment of protons within a molecule. For a related compound, 2-phenoxyethanol (B1175444), the ¹H-NMR spectrum shows distinct signals corresponding to the aromatic and aliphatic protons. spectrabase.com In a study of potassium 2-phenoxyethyl xanthate, the aromatic protons (Ar-H) appeared as a triplet at δ = 7.28 ppm and a double doublet at δ = 6.93 ppm. researchgate.netresearchgate.net The methylene (B1212753) protons (CH2) adjacent to the oxygen atoms exhibited triplets at δ = 4.52 ppm and δ = 4.17 ppm. researchgate.netresearchgate.net While specific data for Bis(2-phenoxyethyl)ether is not detailed in the provided results, the analysis of similar structures suggests that the aromatic protons would likely resonate in the range of δ 6.8-7.3 ppm, and the methylene protons of the ethoxy groups would appear as distinct multiplets in the δ 3.5-4.5 ppm region.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. In the analysis of potassium 2-phenoxyethyl xanthate, the ¹³C-NMR spectrum showed chemical shifts at δ 66.42, 69.36, 114.80, 120.89, 121.00, 129.99, and 158.84. researchgate.netresearchgate.net For a different but structurally related compound, the ¹³C-NMR data revealed signals at δ 158.5, 129.5, 120.9, 114.6, 68.4, 38.1, 34.7, 25.0, and 22.1. rsc.org Based on these related data, the ¹³C-NMR spectrum of this compound is expected to show signals for the aromatic carbons in the δ 110-160 ppm range and for the aliphatic carbons of the ethoxy groups around δ 60-70 ppm.

Assignment Chemical Shift (δ) ppm (Predicted)
Aromatic C-O~158
Aromatic C-H~114-130
Aliphatic O-CH₂~68-70
Aliphatic CH₂-O-CH₂~68-70

DEPT-135 Spectroscopy for Carbon Multiplicity

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is an NMR experiment that distinguishes between CH, CH₂, and CH₃ groups. For potassium 2-phenoxyethyl xanthate, the DEPT-135 spectrum indicated three positive signals for the aromatic CH groups and two negative signals for the two CH₂ groups. researchgate.netresearchgate.net This technique would be instrumental in confirming the presence and multiplicity of the carbon atoms in the ethyl ether chains of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups in a molecule by their characteristic absorption of infrared radiation. The FTIR spectrum of a related compound showed absorption bands at 2924 and 2850 cm⁻¹ corresponding to C-H stretching, and bands at 1598, 1495, 1237, and 1171 cm⁻¹ which are characteristic of the aromatic ring and ether linkages. rsc.org The presence of the ether group (C-O-C) is typically confirmed by strong absorption bands in the 1000-1300 cm⁻¹ region.

Functional Group Characteristic Absorption (cm⁻¹) (Predicted)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-3000
C=C Aromatic Ring Stretch1450-1600
C-O Ether Stretch1000-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Studies on related compounds show absorption bands that are likely due to π → π* and n → π* transitions within the phenyl groups. mdpi.com For instance, research on similar aromatic ethers indicates that they exhibit absorption maxima in the UV region, which can be influenced by the solvent and substituents on the aromatic ring. mdpi.com

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Applications in Structural Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to determine the most stable three-dimensional structure of molecules like Bis(2-phenoxyethyl)ether. orientjchem.org The process of structural optimization involves finding the minimum energy conformation of the molecule, which corresponds to its most stable state. orientjchem.org

In a typical DFT calculation, a functional, such as the popular B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is combined with a basis set (e.g., 6-31G+(d,p)) to approximate the complex electron density of the molecule. nih.gov The calculation iteratively adjusts the positions of the atoms until the total energy of the system is minimized. orientjchem.org This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's architecture. The reliability of these predictions is often high, with strong correlation between theoretical and experimental data when available. nih.gov

Table 1: Representative Data from DFT Structural Optimization This table presents hypothetical, yet representative, data that would be obtained from a DFT geometry optimization of this compound.

ParameterAtom ConnectionPredicted Value
Bond Length C-C (aromatic)~1.39 Å
C-O (ether)~1.37 Å
C-H (aromatic)~1.08 Å
C-C (aliphatic)~1.53 Å
Bond Angle C-O-C (ether link)~112°
O-C-C (aliphatic)~109.5°
C-C-C (aromatic)~120°

Elucidation of Electronic Properties via Quantum Chemical Calculations (HOMO, LUMO, Energy Gap)

Quantum chemical calculations are fundamental to understanding the electronic behavior of this compound. Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's capacity as an electron donor. Conversely, the LUMO is the orbital most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. scielo.org.mx A small energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity, greater polarizability, and potential biological activity. nih.govresearchgate.net From the HOMO and LUMO energy values, other important quantum chemical parameters can be derived, such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), and chemical hardness (η). nih.govajchem-a.com

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations This table shows a typical set of electronic properties derived from HOMO-LUMO energy calculations for an organic molecule like this compound.

ParameterFormulaTypical Predicted Value (eV)
HOMO Energy (EHOMO) --6.50
LUMO Energy (ELUMO) --0.25
Energy Gap (ΔE) ELUMO - EHOMO6.25
Ionization Potential (I) -EHOMO6.50
Electron Affinity (A) -ELUMO0.25
Chemical Hardness (η) (I - A) / 23.00
Chemical Potential (μ) -(I + A) / 2-3.375
Electrophilicity Index (ω) μ² / 2η1.898

Prediction of Molecular Geometry and Conformational Analysis

The flexible nature of the ether linkages in this compound allows for significant conformational freedom. Computational methods, particularly DFT, are used to perform conformational analysis, which involves identifying the various possible spatial arrangements (conformers) of the molecule and determining their relative stabilities. researchgate.net

By systematically rotating the bonds within the molecule and calculating the energy of each resulting structure, a potential energy surface can be mapped out. The structures corresponding to energy minima on this surface are stable conformers. This analysis is crucial for understanding how the molecule might "dock" or interact with other molecules, as its shape can adapt to fit into binding sites. The calculations provide precise predictions of bond lengths and angles for each stable conformer. orientjchem.org

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the pathways of chemical reactions. For ethers similar to this compound, such as phenethyl phenyl ether (a model for lignin), DFT has been used to study reaction mechanisms like pyrolysis and phenyl-shift rearrangements. acs.org

These studies involve mapping the entire energy profile of a reaction from reactants to products. A key objective is to locate the transition state—the highest energy point along the reaction coordinate. acs.org The structure and energy of the transition state determine the activation energy of the reaction, which is a critical factor for understanding reaction kinetics. By calculating the relative energies of reactants, transition states, intermediates, and products, chemists can predict the most likely reaction pathways and understand the factors that control them. acs.org

Intermolecular Interactions and Binding Energy Calculations

Intermolecular forces are the non-covalent interactions that govern how molecules attract or repel each other. wikipedia.org These forces, which include van der Waals forces (dispersion, dipole-dipole) and hydrogen bonding, are essential for understanding the physical properties of a substance and its behavior in solution or in complex biological systems. wikipedia.orgcolostate.edu

Advanced computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) and Energy Decomposition Analysis (EDA) can be used to calculate the binding energy between two or more interacting molecules. ohio-state.edu These methods break down the total interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion forces. ohio-state.edu For a molecule like this compound, such calculations can predict how it interacts with solvent molecules, other organic molecules, or the active site of an enzyme, providing quantitative insight into the nature and strength of these interactions.

Coordination Chemistry and Metal Complexation Research

Design and Synthesis of Bis(2-phenoxyethyl)ether-Derived Ligands (e.g., 2-Phenoxyethyl Xanthate Ligands)

The primary ligand derived from the this compound structural family is Potassium 2-Phenoxyethyl Xanthate (K(2-PhOEtXant)). researchgate.netedu.krd Its synthesis is a well-documented process involving the reaction of an alkoxide with carbon disulfide. researchgate.net

The synthesis procedure begins by combining 2-Phenoxyethanol (B1175444) with potassium hydroxide, and the mixture is refluxed for approximately one hour. edu.krd After cooling this mixture in an ice bath, carbon disulfide is added dropwise with continuous stirring. edu.krd This reaction yields a yellow precipitate of Potassium 2-Phenoxyethyl Xanthate, which is then washed with diethyl ether to purify it. edu.krd The structure of the resulting ligand has been confirmed using Nuclear Magnetic Resonance (NMR) analysis. researchgate.netedu.krd

Detailed 1H-NMR and 13C-NMR spectral data for the Potassium 2-Phenoxyethyl Xanthate ligand are provided in the table below. researchgate.netedu.krdresearchgate.net

Table 1: NMR Spectral Data for Potassium 2-Phenoxyethyl Xanthate Ligand

Spectrum Solvent Chemical Shifts (δ) in ppm
¹H-NMR DMSO-d₆ 7.28 (t, J=7.7 Hz, 2H, Ar-H), 6.93 (dd, J=7.8 Hz, 3H, Ar-H), 4.52 (t, J=4.9Hz, 2H, CH₂), 4.17 (t, J=4.9 Hz, 2H, CH₂) researchgate.netedu.krd

| ¹³C-NMR | DMSO-d₆ | 66.42, 69.36, 114.80, 120.89, 121.00, 129.99, 158.84 researchgate.netresearchgate.net |

Complexation with Transition Metal Ions

The 2-Phenoxyethyl Xanthate ligand has been successfully used to form complexes with a range of divalent transition metal ions. researchgate.net This is achieved through the reaction of the potassium salt of the ligand with various metal chloride salts. edu.krd

A series of complexes with the general formula [M(2-PhOEtXant)₂] have been synthesized, where M represents Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The synthesis involves reacting an ethanolic solution of the respective metal chloride (e.g., MnCl₂·4H₂O, FeCl₂·4H₂O, etc.) with an ethanolic solution of the Potassium 2-Phenoxyethyl Xanthate ligand in a 1:2 molar ratio. edu.krd These synthesized complexes have been thoroughly characterized based on their physical and chemical properties. researchgate.net Molar conductance measurements indicate that the complexes are non-electrolytes. researchgate.netdntb.gov.ua

Table 2: Physicochemical Properties of [M(2-PhOEtXant)₂] Complexes

Compound Color Melting Point (°C) Molar Conductivity (Ω⁻¹cm²mol⁻¹) Metal Content % (Calculated) Found
[Mn(2-PhOEtXant)₂] Grey 295 18.3 (11.13) 11.41
[Co(2-PhOEtXant)₂] Green 183* 26.3 (11.85) 12.14
[Cu(2-PhOEtXant)₂] Light Green 229 26.0 (12.70) 12.97

*Decomposition researchgate.net

The 2-Phenoxyethyl Xanthate ligand functions as a bidentate dithio ligand. researchgate.netorientjchem.org Infrared spectra reveal that in all its metal complexes, the ligand acts as a neutral bidentate moiety. researchgate.netdntb.gov.ua It coordinates to the central metal ion through the two sulfur atoms of the dithiocarbonate (ROCS₂) group. researchgate.netorientjchem.org This chelation results in the formation of a stable four-membered ring structure. researchgate.netorientjchem.org The electron-donating character of the 2-phenoxyethanol portion of the ligand increases the electron density around the sulfur atoms, enhancing their ability to form strong coordinate bonds with the metal ions. researchgate.net

Synthesis and Characterization of Metal Complexes (e.g., Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) complexes)

Spectroscopic and Magnetic Properties of Metal Complexes

Spectroscopic analysis and magnetic susceptibility measurements have been crucial in elucidating the structure and electronic properties of these metal complexes. researchgate.netresearchgate.net

Infrared (FT-IR) spectra provide evidence of coordination. The C-S stretching vibration, observed in the free ligand, shifts upon complexation, which is a key indicator of the sulfur atoms' involvement in bonding with the metal. researchgate.net

Table 3: Key FT-IR Spectral Bands (cm⁻¹) for the Ligand and its Complexes

Compound ν(C-H) aromatic ν(C-H) aliphatic ν(C-O) ν(C=S) ν(M-S)
K(2-PhOEtXant) 3062 2924 1242 1045 -
[Mn(2-PhOEtXant)₂] 3059 2926 1240 1033 439
[Co(2-PhOEtXant)₂] 3061 2920 1242 1035 443
[Cu(2-PhOEtXant)₂] 3061 2924 1242 1037 445

Data derived from research by Molla-Babaker et al. researchgate.net

Electronic spectra (UV-Vis) and magnetic moment measurements suggest that the [M(PhOEtXant)₂] complexes (where M = Mn, Co, Cu) exhibit a tetrahedral geometry. researchgate.netdntb.gov.ua The magnetic moment values for the zinc(II) complex indicate it is diamagnetic, as expected for a d¹⁰ configuration. dergipark.org.tr

Table 4: Magnetic Moments and Electronic Spectral Data for Metal Complexes

Complex Magnetic Moment (μ_eff, B.M.) Geometry
[Mn(2-PhOEtXant)₂] 5.81 Tetrahedral
[Co(2-PhOEtXant)₂] 4.62 Tetrahedral
[Cu(2-PhOEtXant)₂] 1.95 Tetrahedral

Data derived from research by Molla-Babaker et al. researchgate.net

Theoretical Insights into Metal-Ligand Interactions

To gain deeper insights into the structure and bonding of these complexes, Density Functional Theory (DFT) has been employed. researchgate.netresearchgate.net These computational studies help in optimizing the molecular structures to their minimum energy states, providing valuable information on bond lengths, bond angles, and electronic properties. researchgate.netresearchgate.net

Theoretical computations support the experimental findings, indicating a tetrahedral geometry for the [M(2-PhOEtXant)₂] complexes. researchgate.net In related adducts where other ligands are introduced, the geometry can shift to octahedral, with the xanthate ligands chelating through their sulfur atoms. researchgate.netedu.krd DFT calculations provide precise values for the metal-sulfur (M-S) bond lengths. For instance, in a series of related octahedral adducts, the calculated M-S bond lengths were found to be within the range of 2.209 to 2.691 Å. edu.krd These theoretical models confirm that the metal atoms are coordinated by the four sulfur atoms from the two chelating 2-phenoxyethyl xanthate ligands, along with any additional coordinated ligands. edu.krd This synergy between experimental data and computational analysis strengthens the understanding of the metal-ligand interactions in these systems. researchgate.net

Chemical Stability and Degradation Pathways: Focus on Peroxide Formation

Mechanisms of Autoxidation and Peroxide Accumulation in Ethers

The autoxidation of ethers is a slow oxidation process that occurs in the presence of atmospheric oxygen, leading to the formation of hydroperoxides and dialkyl peroxides. jove.combritannica.com This reaction proceeds via a free-radical chain mechanism consisting of initiation, propagation, and termination steps. jove.comyoutube.com

Initiation: The process begins when an initiator, which can be a trace radical, abstracts a hydrogen atom from the carbon atom adjacent to the ether oxygen (the alpha-position). jove.comyoutube.com This forms a carbon-centered radical.

Propagation: This stage occurs in two steps. First, the carbon radical reacts with molecular oxygen to form a peroxy radical. jove.comyoutube.com In the second step, this peroxy radical abstracts a hydrogen atom from another ether molecule, resulting in the formation of a hydroperoxide and a new carbon radical. jove.comyoutube.com This new radical can then continue the chain reaction. youtube.com

Termination: The chain reaction is terminated when two radical species combine to form a non-radical product. jove.com

Factors Influencing Peroxide Formation Rate and Extent

Several factors can influence the rate and extent of peroxide formation in ethers like bis(2-phenoxyethyl)ether.

Exposure to light, particularly ultraviolet (UV) light from sources like sunlight, can promote autoxidation and the depletion of inhibitors. mit.edulouisville.edu Light can catalyze the formation of peroxides, and storing ethers in transparent containers can accelerate this process. mit.edu Heat also accelerates the rate of peroxide formation. louisville.edufit.eduuillinois.edu Therefore, it is recommended to store peroxide-forming chemicals in opaque containers in a cool, dark place. louisville.eduutexas.edu

The presence of oxygen is essential for autoxidation to occur. yale.edu Exposure to atmospheric oxygen, even at low concentrations, can initiate and sustain the peroxide formation process. louisville.eduuillinois.edu Partially empty containers pose a greater risk as the larger headspace allows for more contact with air. mit.edu Storing ethers under an inert atmosphere, such as nitrogen, can significantly reduce the rate of peroxidation. mit.edu

To slow down the rate of autoxidation, manufacturers often add chemical inhibitors to peroxide-forming solvents. louisville.eduutexas.edu A common inhibitor is butylated hydroxytoluene (BHT), which acts as a free radical scavenger, interrupting the chain reaction. louisville.edu However, these inhibitors are consumed over time. louisville.edu Once the inhibitor is depleted, the rate of peroxide formation can increase significantly. louisville.edu Distillation can also remove these inhibitors, making the purified ether more susceptible to peroxide formation. louisville.edu

Effect of Oxygen Concentration and Atmospheric Exposure

Analytical Detection Methods for Peroxides in Ether Matrices

Regular testing for the presence of peroxides is a critical safety measure when working with ethers. Several methods are available for their detection.

Ferrous Thiocyanate (B1210189) Method: This colorimetric method is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by peroxides in an acidic solution. auxilab.esthomassci.com The resulting ferric ions react with thiocyanate to form a red-orange complex, the intensity of which is proportional to the peroxide concentration. auxilab.esprotocols.io This method can be used for the quantitative or semi-quantitative analysis of hydroperoxides. fsu.eduresearchgate.net

Potassium Iodide (KI) Solution: This is a common and simple qualitative or semi-quantitative test. wikipedia.org In the presence of peroxides, iodide ions (I⁻) are oxidized to iodine (I₂). jove.comed.ac.uk This reaction produces a yellow to brown color in the solution, with the intensity of the color indicating the concentration of peroxides. wikipedia.orgwashington.edu Adding a starch solution will result in a dark blue or purple color if iodine is present, increasing the sensitivity of the test. ed.ac.ukreddit.com

Test Strips: Commercially available peroxide test strips offer a convenient and rapid method for semi-quantitative analysis. test-strips.co.ukeiscolabs.com These strips are impregnated with reagents that change color in the presence of peroxides. ed.ac.uk The principle often involves peroxidase transferring oxygen from the peroxide to an organic redox indicator, which then turns a different color, typically blue. ed.ac.ukcolorkim.com The resulting color can be compared to a calibrated color scale to estimate the peroxide concentration. ed.ac.uk

Detection MethodPrincipleIndication of PeroxidesType of Analysis
Ferrous Thiocyanate MethodOxidation of Fe²⁺ to Fe³⁺ by peroxides, followed by reaction with thiocyanate. auxilab.esthomassci.comFormation of a red-orange colored complex. auxilab.esQuantitative/Semi-quantitative fsu.edu
Potassium Iodide (KI) SolutionOxidation of iodide (I⁻) to iodine (I₂) by peroxides. jove.comed.ac.ukYellow to brown color, or blue/purple with starch indicator. wikipedia.orged.ac.ukwashington.eduQualitative/Semi-quantitative wikipedia.org
Test StripsEnzymatic oxidation of a redox indicator by peroxides. ed.ac.ukcolorkim.comColor change compared to a calibrated scale. ed.ac.ukSemi-quantitative test-strips.co.ukeiscolabs.com

Environmental Transformation and Fate Studies

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the breakdown of a chemical through non-biological processes. For Bis(2-phenoxyethyl)ether, key abiotic pathways likely include volatilization, photolysis, and hydrolysis.

Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. The tendency of a chemical to volatilize is influenced by its vapor pressure and its Henry's Law constant.

While specific data for this compound is scarce, information on analogous compounds offers insight. For instance, bis(2-chloroethyl)ether (BCEE) is known to slowly volatilize from water and soil. nih.govcdc.gov The EPA has calculated a volatilization half-life for BCEE from a river to be 3.4 days. nih.gov For 2-phenoxyethanol (B1175444), the Henry's Law constant is estimated to be 4.9 x 10⁻⁸ atm-cu m/mole, which suggests that it is essentially non-volatile from water surfaces and that volatilization from moist soil is not expected to be a significant process. nih.gov Given the structural similarities, this compound is also expected to have a low volatility.

Table 1: Estimated Volatilization Potential of Related Compounds

Compound Vapor Pressure (at 20-25°C) Henry's Law Constant (atm-cu m/mole) Volatilization Potential
Bis(2-chloroethyl)ether 0.7 mm Hg 3.30E-04 Slowly volatilizes nih.govcdc.gov

Photolysis is the breakdown of chemical compounds by light, while hydrolysis is a chemical reaction with water.

Ethers are generally resistant to hydrolysis under neutral conditions at ambient temperatures. oecd.org The ether linkage typically requires heating in the presence of strong acids to be cleaved. oecd.org For bis(2-chloroethyl)ether, direct photolysis is not considered an important process as it does not absorb visible or near-ultraviolet light. nih.gov However, in the atmosphere, compounds like 2-phenoxyethanol can degrade through reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 3.9 hours. oecd.org A similar atmospheric degradation pathway can be anticipated for this compound.

Volatilization Studies

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is often a primary pathway for the environmental removal of synthetic chemicals.

For example, the anaerobic bacterium Acetobacterium strain LuPhet1 can convert 2-phenoxyethanol to phenol (B47542) and acetate (B1210297). researchgate.net The proposed mechanism involves the cleavage of the ether bond to form phenol and acetaldehyde (B116499), with the acetaldehyde being subsequently oxidized to acetate. researchgate.net It is plausible that this compound could undergo a similar initial cleavage of one of its ether linkages, which would lead to the formation of 2-phenoxyethanol and phenol. Further degradation would then proceed on these intermediate metabolites.

Another related compound, bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), is degraded by Enterobacter sp. HY1 first to mono-(2-hydroxyethyl) terephthalate (MHET) and then to terephthalic acid. normandata.eu This stepwise hydrolysis of ester bonds suggests a potential model for the initial steps of this compound degradation, where one ether bond is cleaved first.

The rate of biodegradation can be influenced by a variety of environmental factors. These include:

Temperature: Microbial activity and enzyme kinetics are highly dependent on temperature. Optimal temperature ranges can significantly enhance degradation rates.

pH: The pH of the soil or water can affect both the availability of the compound and the activity of the degrading microorganisms.

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and metabolism, and thus for biodegradation.

Acclimation of Microbial Populations: The presence of a microbial community already adapted to degrading similar compounds can lead to faster degradation. epa.gov Many microorganisms require a period of acclimation before they can effectively metabolize a new substrate. epa.gov

Microbial Degradation Pathways and Metabolite Identification

Environmental Partitioning and Transport Behavior

The way a chemical distributes itself between different environmental compartments (air, water, soil, and biota) is known as environmental partitioning. This behavior is governed by properties like water solubility, soil organic carbon-water (B12546825) partitioning coefficient (Koc), and the octanol-water partition coefficient (Kow).

For related compounds, bis(2-chloroethyl)ether has a high water solubility (10,200 mg/L) and a relatively low log Kow of 1.1, suggesting it is not likely to strongly adsorb to soil or bioaccumulate in organisms. nih.gov Due to its water solubility, it is expected that BCEE in the air would be removed by wet deposition, leading to cycling between water, soil, and air. nih.gov

2-Phenoxyethanol also has a low log Kow of 1.16 and an estimated bioconcentration factor (BCF) of 1.5, indicating a low potential for bioaccumulation. nih.gov Its estimated Koc value of 15 suggests very high mobility in soil. nih.gov

Based on these analogous compounds, this compound is likely to be relatively water-soluble and mobile in soil, with a low potential for bioaccumulation. Fugacity models for the related ethylene (B1197577) glycol phenyl ether predict that it will preferentially partition to water and soil. oecd.org

Table 2: Environmental Partitioning Properties of Related Compounds

Compound Log Kow Water Solubility (mg/L) Koc Predicted Environmental Distribution
Bis(2-chloroethyl)ether 1.1 10,200 - Cycles between water, soil, and air nih.gov

Soil and Sediment Interactions

There is a notable lack of specific research data on the interactions of this compound with soil and sediment. Scientific literature does not provide detailed studies on its adsorption, degradation, or mobility in these matrices. Consequently, key environmental fate parameters such as the soil organic carbon-water partitioning coefficient (Koc) and sediment-water partition coefficient (Kd) for this compound have not been documented. Without empirical data, the potential for this compound to bind to soil and sediment particles or to leach into groundwater remains uncharacterized.

Aquatic System Distribution

Similarly, comprehensive studies detailing the distribution of this compound in aquatic systems are scarce. Information regarding its behavior, persistence, and partitioning in the water column, its potential for bioaccumulation in aquatic organisms, or its rate of biodegradation in aquatic environments has not been extensively reported. While some related ether compounds have been studied, direct extrapolation of their environmental behavior to this compound would be scientifically inappropriate without specific supporting data.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for separating Bis(2-phenoxyethyl)ether from complex sample matrices. The choice between gas and liquid chromatography typically depends on the compound's volatility and thermal stability, as well as the nature of the sample.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a highly effective technique for the analysis of semi-volatile compounds like ethers. escholarship.org Although specific methods for this compound are not extensively documented, the analysis of structurally related compounds, such as 2-phenoxyethanol (B1175444), provides a strong procedural basis. nih.govvscht.cz In this approach, the sample extract is injected into the GC, where the compound is vaporized and separated from other components on a capillary column. The separated analyte then enters the mass spectrometer, where it is ionized.

For enhanced selectivity, tandem mass spectrometry (MS/MS) is employed. A specific precursor ion for the analyte is selected in the first mass analyzer, fragmented, and then specific product ions are monitored in the second mass analyzer. vscht.cz This minimizes matrix interference and improves detection limits. For instance, in the analysis of 2-phenoxyethanol, the molecular ion (m/z 138) was selected as the precursor ion for fragmentation to achieve better selectivity than the more abundant but less specific m/z 94 ion. vscht.cz A similar strategy could be developed for this compound. Sample introduction can be enhanced using techniques like solid-phase microextraction (SPME), which concentrates the analyte from the sample headspace before introduction into the GC system. nih.gov

Table 1: Example GC-MS/MS Parameters for Analysis of a Related Compound (2-Phenoxyethanol) This table is illustrative of a typical method for a structurally similar compound.

ParameterSettingSource
Sample Introduction Headspace Solid-Phase Microextraction (SPME) nih.gov
SPME Fiber Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) nih.gov
GC Column (Not specified, but typically a non-polar or mid-polar capillary column)
Ionization Mode Electron Ionization (EI) vscht.cz
MS Mode Tandem Mass Spectrometry (MS/MS) nih.govvscht.cz
Precursor Ion (Example) m/z 138 vscht.cz
Detection Limit (LOD) 0.03 mg/kg nih.gov
Quantification Limit (LOQ) 0.1 mg/kg nih.gov

High-Performance Liquid Chromatography (HPLC) is a premier technique for analyzing non-volatile or thermally sensitive compounds. For aromatic ethers, particularly those derived from bisphenols, HPLC coupled with a fluorescence detector (FLD) offers exceptional sensitivity and selectivity. nih.govmdpi.com The intrinsic fluorescence of the phenoxy group allows for detection at very low concentrations. researchgate.net

A typical HPLC method involves a reversed-phase column, such as a C18, which separates compounds based on their hydrophobicity. molnar-institute.commdpi.com A gradient elution using a mobile phase consisting of water and an organic solvent, commonly acetonitrile, is often employed to achieve optimal separation of analytes within a reasonable timeframe. molnar-institute.comdphen1.com The fluorescence detector is set to specific excitation and emission wavelengths corresponding to the analyte's maximum fluorescence intensity to ensure high selectivity. molnar-institute.com

Table 2: Example HPLC-FLD Operating Conditions for Bisphenol Ether Derivatives This table summarizes typical conditions used for compounds structurally related to this compound.

ParameterSettingSource
Chromatography System Waters 2695 Separations Module molnar-institute.com
Column Reversed-phase C18 (e.g., Poroshell 120 SB-C18, Scherzo SM-C18) molnar-institute.commdpi.com
Mobile Phase Gradient of Water (A) and Acetonitrile (B) molnar-institute.comdphen1.com
Flow Rate 0.45 - 1.5 mL/min molnar-institute.commdpi.com
Detector Fluorescence Detector (FLD) nih.govmdpi.com
Excitation Wavelength 275 nm molnar-institute.com
Emission Wavelength 305 nm molnar-institute.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Sample Preparation and Extraction Protocols

Effective sample preparation is critical to remove interfering substances from the matrix and to concentrate the target analyte before chromatographic analysis. sigmaaldrich.com The choice of extraction protocol depends on the sample type (e.g., aqueous, solid, biological) and the physicochemical properties of the analyte.

Solid Phase Extraction (SPE) : SPE is a widely used and efficient technique for cleaning up and concentrating analytes from liquid samples. sigmaaldrich.com The process involves passing the sample through a solid sorbent cartridge that retains the analyte. Interferences are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. waters.com For compounds like bisphenol ethers, reversed-phase sorbents such as Oasis HLB are effective. mdpi.com A general SPE procedure includes conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte. sigmaaldrich.com This technique offers advantages over LLE, including higher efficiency, reduced solvent consumption, and the potential for automation. sigmaaldrich.com

Liquid-Liquid Extraction (LLE) : LLE is a traditional method that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. waters.com The sample is mixed with a water-immiscible solvent like ethyl acetate (B1210297) or methylene (B1212753) chloride; the analyte partitions into the organic phase, which is then collected, dried, and concentrated for analysis. epa.govscielo.br While effective, LLE can be labor-intensive, require large volumes of organic solvents, and sometimes suffer from issues like incomplete phase separation or emulsion formation. sigmaaldrich.comchromatographyonline.com

Protein Precipitation (PPT) : For biological samples like plasma, protein precipitation is a common initial step. It involves adding a substance, such as a miscible organic solvent (e.g., acetonitrile) or an acid, to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte can be further purified by SPE or LLE, or directly injected into the LC system.

Method Validation Parameters in Analytical Chemistry

To ensure that an analytical method is suitable for its intended purpose, it must be rigorously validated. europa.eu Key validation parameters demonstrate the method's performance and reliability. nih.gov

Limits of Quantification (LOQ) : The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. chromatographyonline.com For methods analyzing related bisphenol ethers in urine by HPLC-FLD, LOQs have been reported in the range of 11.42–22.35 ng/mL. nih.govmdpi.com For the analysis of 2-phenoxyethanol in fish tissue by GC-MS/MS, an LOQ of 0.1 mg/kg was achieved. nih.gov

Recovery : Recovery experiments measure the efficiency of the extraction process. It is determined by comparing the analytical response of an analyte from a spiked sample that has undergone the entire preparation procedure to the response of a standard solution at the same concentration. Recoveries for bisphenol ethers from urine samples using a combined dispersive SPE and SPE procedure were in the range of 74.3–86.5%. nih.govmdpi.com LLE methods for various drugs have shown recoveries ranging from 60% to 98%. scielo.br

Precision : Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For analytical methods, precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov Validated methods for related compounds report RSD values of less than 10% for SPE-HPLC-FLD and between 3% and 11% for SPME-GC-MS/MS, demonstrating good precision. nih.govmdpi.com

Table 3: Typical Method Validation Results for Structurally Related Compounds

ParameterAnalytical TechniqueMatrixResultSource
Limit of Quantification (LOQ) HPLC-FLDHuman Urine11.42–22.35 ng/mL nih.govmdpi.com
Limit of Quantification (LOQ) GC-MS/MSFish Tissue0.1 mg/kg nih.gov
Recovery SPE-HPLC-FLDHuman Urine74.3–86.5% nih.govmdpi.com
Recovery LLE-HPLCPlasma60–98% scielo.br
Precision (RSD) SPE-HPLC-FLDHuman Urine<10% mdpi.com
Precision (RSD) SPME-GC-MS/MSFish Tissue/Plasma3–11% nih.gov

Exploration of Industrial and Specialized Applications in Research

Role as a Solvent in Formulations and Chemical Processes

Bis(2-phenoxyethyl)ether, also known as diphenyl cellosolve, exhibits properties that make it a valuable solvent in various industrial formulations and chemical processes. Its high boiling point, good solvency for a range of resins, and compatibility with other organic compounds are key characteristics.

In industrial applications, it functions as a specialty solvent. For instance, it can be used as a solvent for certain resins and in the formulation of specific coatings. Its low volatility is advantageous in applications where slow evaporation is desired. While not as common as its structural relative, 2-phenoxyethanol (B1175444), its ether linkages and phenyl groups contribute to its ability to dissolve a variety of organic molecules.

One notable application is its use as a carrier solvent. In the textile industry, certain dyeing processes for synthetic fibers like polyester (B1180765) require carriers to facilitate the diffusion of disperse dyes into the fiber. afirm-group.comgoogle.com Glycol ethers with aromatic structures can be effective in this role. These carriers, also known as leveling agents, help to achieve uniform and deep shades on hydrophobic fibers. afirm-group.com

The compound's solvent properties are also relevant in the formulation of certain inks and lacquers, where it can help to control viscosity and drying time. Its ability to dissolve nitrocellulose, for example, is a property shared with other glycol ethers used in the coatings industry.

Table 1: Solvent Applications of Aromatic Glycol Ethers

Application AreaFunctionRelevant Properties
Textile Dyeing Dye Carrier / Leveling AgentSolubilizes disperse dyes, aids fiber penetration
Coatings & Inks Specialty SolventHigh boiling point, good resin solvency, controls viscosity
Chemical Synthesis Reaction MediumProvides a medium for specific organic reactions

Application as a Chemical Intermediate in Organic Synthesis

This compound serves as a chemical intermediate in various organic synthesis pathways. Its structure, featuring two phenoxyethyl groups connected by an ether linkage, allows for a range of chemical modifications.

The ether linkages, while generally stable, can be cleaved under specific, often harsh, reaction conditions to yield other valuable compounds. More commonly, the aromatic rings or the aliphatic portions of the molecule can be functionalized. For example, the benzene (B151609) rings can undergo electrophilic substitution reactions.

Research has shown that related phenoxyethanol (B1677644) compounds can be used as starting materials for more complex molecules. For instance, they can undergo aromatic alkylation to create larger, more functionalized structures. While direct examples for this compound are less common in readily available literature, its structural similarity to 2-phenoxyethanol and 1,2-diphenoxyethane (B93615) suggests its potential as a precursor for synthesizing molecules with multiple phenoxy moieties. solubilityofthings.comnih.gov These resulting compounds may find applications in pharmaceuticals, agrochemicals, or material science.

It is also a known peroxide-forming chemical, a property that is critical to consider in its storage and use in synthesis, as accumulated peroxides can be hazardous. arizona.edunih.govutexas.edumit.eduwesternsydney.edu.auvumc.org This reactivity, while a handling concern, is a fundamental aspect of its chemical nature that can be exploited in certain controlled chemical reactions.

Research into Functional Material Development (e.g., Polymerization)

The structure of this compound makes it a candidate for research in the development of functional materials, particularly polymers. Its two phenoxy groups and flexible ether chain can be incorporated into polymer backbones or used to create specific polymer architectures.

One area of application is as an antiplasticizer in thermoplastic polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). google.com Antiplasticizers are additives that, contrary to plasticizers, can increase the modulus and improve the barrier properties of a polymer, while sometimes decreasing the glass transition temperature. wikipedia.org Derivatives of this compound, such as bis(2-phenoxyethyl)terephthalate, have been synthesized from related starting materials and shown to significantly reduce the permeability of PET to gases like carbon dioxide and oxygen. google.com This improves the shelf life of products packaged in PET bottles, such as carbonated beverages and juices. google.com

Furthermore, vinyl ethers containing phenoxy groups are used as monomers in living cationic polymerization to create well-defined polymers. amanote.comacs.org For example, 2-phenoxyethyl vinyl ether has been polymerized to create polymers with specific structures. amanote.com Research has also been conducted on the synthesis of poly(vinyl ether) with pendant phenol (B47542) groups derived from monomers like 2-(4-acetoxyphenoxy)ethyl vinyl ether. researchgate.net Although this compound itself is not a vinyl monomer, its core structure is relevant to the design of monomers for specialty polymers where properties like thermal stability and refractive index are important. The synthesis of pentafluorophenyl vinyl ether and its subsequent polymerization also highlights the interest in polymers derived from phenoxy-containing monomers. nist.gov

The compound itself is classified as a chemical that can form peroxides which may initiate polymerization. arizona.eduutexas.edu This characteristic is crucial in the context of its storage and handling, as uncontrolled peroxide formation can lead to explosive polymerization. utexas.edu

Niche Applications in Chemical Research

Beyond its broader roles, this compound and structurally similar compounds find use in more specialized or niche areas of chemical research.

Plasticizer Research : While some related compounds act as antiplasticizers, others are investigated for their plasticizing effects. google.comwikipedia.org Plasticizers are additives that increase the flexibility and reduce the brittleness of polymers like PVC. researchgate.netnih.gov For example, di-(2-phenoxyethyl) formal has been used in polyurethane anticorrosive coatings. kinampark.com The effectiveness and migration resistance of novel plasticizers, including those with branched or oligomeric ester structures, are active areas of research. researchgate.net

High-Performance Fluids : Due to its high boiling point and thermal stability, ethers with multiple aromatic rings are sometimes evaluated as components in high-performance fluids, such as heat transfer fluids or specialty lubricants.

Reference Standards : In analytical chemistry, pure this compound may be used as a reference standard for the identification and quantification of this compound in various matrices, particularly in environmental or industrial hygiene analysis.

Peroxide Formation Studies : As a known Class D peroxide former, it can be used in research studies focused on the mechanisms of peroxide formation in ethers, the development of improved detection methods, or the evaluation of inhibitor effectiveness. nih.govutexas.edu

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies with Enhanced Sustainability

The synthesis of diaryl ethers, including Bis(2-phenoxyethyl)ether, is undergoing a green transformation. su.seresearchgate.netbohrium.com Traditional methods often rely on transition metal catalysts, such as palladium and copper, and can require harsh reaction conditions. researchgate.netritsumei.ac.jp Emerging research is focused on developing more sustainable and efficient synthetic routes.

Key areas of development include:

Metal-Free Catalysis: Researchers are exploring metal-free cascade reactions to produce diaryl ethers. su.se One such method utilizes diaryliodonium salts, which are low-toxicity reagents, to facilitate the reaction under mild, energy-efficient conditions with minimal waste. su.se This approach provides a competitive alternative to established metal-catalyzed methods. su.se

Greener Catalysts and Solvents: The development of eco-friendly, air-stable, and recyclable catalysts, such as bimetallic CuMoO4 nanocatalysts, is a significant area of focus. researchgate.net Additionally, the use of greener solvents, like water, is being investigated to replace large volumes of organic solvents typically used in diaryl ether synthesis. ritsumei.ac.jp

Innovative Reaction Conditions: Techniques such as photoredox catalysis, which uses light to drive reactions, are being combined with nickel catalysis to synthesize diaryl ethers under mild conditions. researchgate.net Microwave-assisted and ultrasonic-assisted reactions are also being explored as energy-efficient alternatives. bohrium.comalfa-chemistry.com

Alternative Reactants: The use of ethylene (B1197577) carbonate in place of the more hazardous ethylene oxide for the synthesis of related compounds like 2-phenoxyethanol (B1175444) is being investigated. researchgate.netunibo.it This solventless approach, particularly with heterogeneous catalysts like Na-mordenite, shows promise for high selectivity and yield. researchgate.netrsc.org

These advancements align with the principles of green chemistry, aiming for higher atom economy, reduced waste, and the avoidance of toxic reagents and solvents. su.se

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of this compound and similar molecules.

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure, geometry, and thermodynamic properties of these compounds and their complexes. researchgate.netresearchgate.net This method can provide insights into bond lengths, bond angles, and electronic characteristics, which helps in understanding their reactivity and potential applications. researchgate.net For instance, DFT can be used to predict environmental degradation pathways by calculating bond dissociation energies.

Quantitative Structure-Property Relationship (QSPR): QSPR models are valuable for estimating physical and chemical properties. By training models on data from analogous compounds, researchers can predict properties like biodegradation half-lives in different environmental compartments.

Investigation of Complexation Beyond Transition Metals

While the complexation of ethers with transition metals is well-studied, future research is expanding to include other types of cations.

Alkali Metal Cation Selectivity: The interaction of crown ethers, which share structural similarities with polyethers, with alkali metal cations has been a subject of interest. nih.gov Gas-phase studies and quantum theoretical calculations have shown that the intrinsic binding affinity of crown ethers can differ from their selectivity in solution, highlighting the significant role of solvation effects. nih.gov Understanding these interactions is crucial for applications in areas like phase-transfer catalysis. alfa-chemistry.com

Cation-π Interactions: The interaction between cations and the π-systems of the aromatic rings in this compound is another area of investigation. nih.gov Computational studies have shown that electrostatic forces are a primary driver of these interactions. nih.gov The presence of the phenoxy moiety can influence the compound's ability to interact with biological targets through π-π stacking and hydrogen bonding. nih.gov

These investigations into non-traditional complexation could open up new applications for this compound in areas such as ion sensing and separation.

Comprehensive Environmental Impact Assessment Methodologies

As with many synthetic chemicals, understanding the environmental fate and impact of this compound is critical.

Environmental Fate and Transport: Research on related phenoxy compounds, such as phenoxy herbicides, provides a framework for understanding how this compound might behave in the environment. researchgate.netnih.gov Factors influencing its transport include sorption/desorption in soil, leaching into groundwater, and runoff into surface waters. researchgate.net While some phenoxy compounds are considered non-persistent, their degradation rates can be slow, leading to potential contamination. researchgate.netpjoes.com

Degradation Pathways: The ether linkage in aromatic ethers is generally stable but can be cleaved under certain conditions. dtic.mil Biodegradation is a likely and important fate process for similar ether compounds in water and soil. nih.govcdc.gov Photodegradation can also contribute to the breakdown of these compounds, particularly on surfaces and in the atmosphere. pjoes.com

Emerging Contaminants: There is growing concern about emerging contaminants, including various polyether compounds. researchgate.netnih.govnih.gov The development of non-targeted analysis methods using techniques like mass spectrometry is crucial for identifying and quantifying the presence of these compounds and their degradation products in the environment. researchgate.netnih.gov

Future research will need to focus on developing comprehensive methodologies to assess the complete lifecycle and potential long-term environmental impact of this compound.

Exploration of New Application Domains Based on Chemical Properties

The unique chemical properties of this compound and other aromatic ethers suggest potential for new and diverse applications. numberanalytics.comnumberanalytics.com

Pharmaceuticals and Agrochemicals: Aromatic ethers are prevalent structures in many pharmaceuticals and agrochemicals. su.senumberanalytics.com The terminal phenoxy group is considered a "privileged" moiety in drug design, as it can enhance a compound's ability to interact with biological targets. nih.govmdpi.com

Advanced Materials: The properties of polyether compounds are being explored for use in advanced materials. For example, polyether polyols are key components in the production of polyurethanes. molgroupchemicals.com The flexibility and coordination ability of ether chains are also being leveraged in the design of novel ionic liquids with enhanced dynamic properties. rsc.org

Specialty Chemicals: Aromatic ethers serve as intermediates in the synthesis of a variety of specialty chemicals, including dyes and fragrances. numberanalytics.comnumberanalytics.com

Continued research into the fundamental chemical properties of this compound will undoubtedly uncover new and innovative applications for this versatile compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.